Oxybis(trimethylenenitrilo)tetraacetic acid
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Overview
Description
2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid is a complex organic compound known for its unique structure and versatile applications. This compound features multiple functional groups, including ether, amine, and carboxylic acid groups, which contribute to its reactivity and utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid typically involves the reaction of diethylene glycol with 3-chloropropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.
Solvent: Polar solvents like water or ethanol to dissolve the reactants and products.
Catalyst: Basic catalysts such as sodium hydroxide to promote the nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to bind metal ions in coordination chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which 2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid exerts its effects involves its ability to form stable complexes with metal ions. The compound’s multiple functional groups allow it to coordinate with metal ions, effectively sequestering them and preventing unwanted reactions. This chelation process is crucial in applications such as metal ion removal, catalysis, and stabilization of reactive species.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with additional amine groups, providing higher binding capacity.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer functional groups.
Uniqueness
2,2’,2’‘,2’‘’-((Oxybis(propane-3,1-diyl))bis(azanetriyl))tetraaceticacid is unique due to its specific combination of ether, amine, and carboxylic acid groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly effective in applications requiring strong and selective metal ion binding.
Properties
Molecular Formula |
C14H24N2O9 |
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Molecular Weight |
364.35 g/mol |
IUPAC Name |
2-[3-[3-[bis(carboxymethyl)amino]propoxy]propyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H24N2O9/c17-11(18)7-15(8-12(19)20)3-1-5-25-6-2-4-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
XCASOKLMCZYKSE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)COCCCN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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